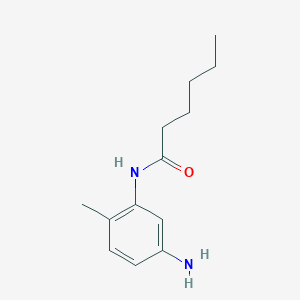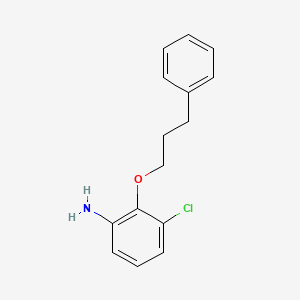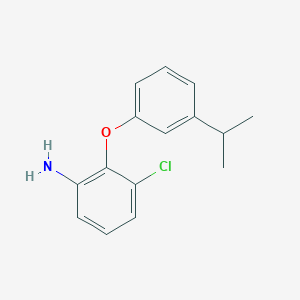![molecular formula C16H11Cl2NO B3172422 3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline CAS No. 946727-63-5](/img/structure/B3172422.png)
3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline
説明
3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline is a biochemical used for proteomics research . It has a molecular formula of C16H11Cl2NO and a molecular weight of 304.17 .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene ring (a type of polycyclic aromatic hydrocarbon) with a chlorine atom at the 4th position. This is connected through an oxygen atom to an aniline group that has a chlorine atom at the 3rd position .科学的研究の応用
1. Ortho-Selective Chlorination of Aryls
3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline's derivatives have been studied in the context of ortho-selective chlorination of aryls. 1-chloro-1,2-benziodoxol-3-one, which shares structural similarities, is noted for its utility as a chlorinating agent and oxidant for aniline derivatives. The radical-mediated chlorination process is enhanced by the presence of an amide directing group and is tolerant to various electronically differentiated anilides and sulfonamides under aqueous conditions (Vinayak et al., 2018).
2. Reactions with Sodium Azide and DMF
The compound reacts with sodium azide upon refluxing in DMF, showcasing modified thermochemistry based on the substituent on aniline. This reactivity results in the formation of either a phenazine or 2-amino-3-(R-anilino)-1,4-naphthoquinone, depending on the nature of the substituent, highlighting its potential in singlet and/or triplet nitrene chemistry (Loredo-Carrillo et al., 2020).
3. Synthesis of Arylamides of 3-Hydroxy-2-naphthoic Acid
This compound is integral in the synthesis of arylamides of 3-hydroxy-2-naphthoic acid, crucial in producing organic azo pigments, medicines, and pesticides. The synthesis process involves the use of catalysts like titanium tetrachloride and polybutoxytitanates, emphasizing the importance of considering the catalyst's oxidative ability for successful synthesis (Shteinberg, 2022).
4. Nucleophilic Substitution Reactions
Nucleophilic substitution reactions of the compound's derivatives have been explored. These reactions, involving aniline, diethylamine, sodium azide, and sodium methoxide, provide insights into its reactivity and the influence of solvation and loss of coplanarity on its reactivity, highlighting its potential utility in various synthetic applications (Tsunoda et al., 1976).
作用機序
Target of Action
It is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
Based on its chemical structure, it may undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) replaces a group or atom in another molecule .
Biochemical Pathways
It’s worth noting that compounds of similar structure have been used in suzuki–miyaura coupling reactions , a type of cross-coupling reaction used to form carbon-carbon bonds . This suggests that 3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline might influence pathways involving carbon-carbon bond formation.
Result of Action
Given its use in proteomics research , it may have an impact on protein function or expression.
特性
IUPAC Name |
3-chloro-2-(4-chloronaphthalen-1-yl)oxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO/c17-12-8-9-15(11-5-2-1-4-10(11)12)20-16-13(18)6-3-7-14(16)19/h1-9H,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIXNPLMSZUSCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=CC=C3Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101220274 | |
| Record name | 3-Chloro-2-[(4-chloro-1-naphthalenyl)oxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101220274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946727-63-5 | |
| Record name | 3-Chloro-2-[(4-chloro-1-naphthalenyl)oxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946727-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-[(4-chloro-1-naphthalenyl)oxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101220274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine](/img/structure/B3172339.png)

![(3'-Methoxy[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3172355.png)
![(4'-Methoxy-2'-methyl[1,1'-biphenyl]-2-yl)-methanamine](/img/structure/B3172360.png)
![2-([1,1'-Biphenyl]-4-yloxy)aniline](/img/structure/B3172384.png)
![3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline](/img/structure/B3172393.png)

![3-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B3172397.png)




![5-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline](/img/structure/B3172431.png)
![2-([1,1'-Biphenyl]-2-yloxy)-5-chloroaniline](/img/structure/B3172432.png)